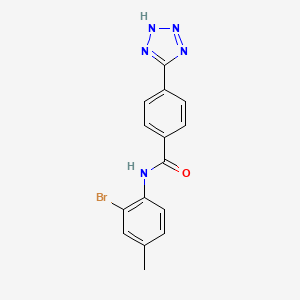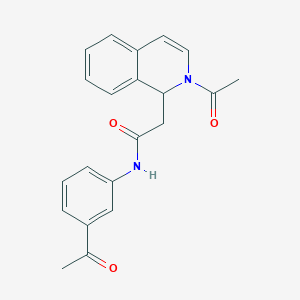![molecular formula C23H26ClN3O2 B7680609 N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is overexpressed in many types of cancer cells. MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
作用机制
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide works by inhibiting the activity of Aurora A kinase, which is a protein that plays a crucial role in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is required for the proper functioning of the mitotic spindle, which is responsible for separating chromosomes during cell division. N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme, which prevents it from functioning properly.
Biochemical and physiological effects:
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of tumors in vivo. N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide is that it is a potent inhibitor of Aurora A kinase, which makes it an effective tool for studying the role of Aurora A kinase in cancer cells. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide is that it is a small molecule inhibitor, which means that it may not be effective against all types of cancer cells. In addition, the synthesis of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide is a complex process that requires specialized equipment and expertise in organic chemistry.
未来方向
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide. One potential direction is to investigate the use of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another potential direction is to develop more potent inhibitors of Aurora A kinase that may be effective against a wider range of cancer cells. Finally, further studies are needed to determine the safety and efficacy of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide in clinical trials.
合成方法
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled together to form the final product. The synthesis is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide can inhibit tumor growth and prolong survival in mouse models of cancer.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-15(23(28)26-17-7-8-22(29-2)20(24)13-17)27-11-9-16(10-12-27)19-14-25-21-6-4-3-5-18(19)21/h3-8,13-16,25H,9-12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMDPPGLURKODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)
![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)

![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)